molecular formula C8H5N3O B11919290 7H-Oxazolo[5,4-e]indazole CAS No. 21274-69-1

7H-Oxazolo[5,4-e]indazole

Cat. No.: B11919290
CAS No.: 21274-69-1
M. Wt: 159.14 g/mol
InChI Key: WJPFNTJXQUJCNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7H-Oxazolo[5,4-e]indazole is a heterocyclic compound that combines the structural features of oxazole and indazoleThe oxazole ring is known for its biological activities, while the indazole moiety is recognized for its medicinal importance .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7H-Oxazolo[5,4-e]indazole typically involves the cyclization of appropriate precursors. One common method is the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or polyphosphoric acid . Another approach involves the use of palladium-catalyzed Suzuki–Miyaura cross-coupling reactions .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 7H-Oxazolo[5,4-e]indazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce various functional groups into the indazole ring .

Scientific Research Applications

7H-Oxazolo[5,4-e]indazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7H-Oxazolo[5,4-e]indazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The compound’s structure allows it to interact with various proteins, potentially disrupting their normal function and leading to therapeutic effects .

Comparison with Similar Compounds

    Oxazole Derivatives: These compounds share the oxazole ring and exhibit similar biological activities.

    Indazole Derivatives: Compounds like 1H-indazole and 2H-indazole have similar structural features and medicinal properties.

Uniqueness: 7H-Oxazolo[5,4-e]indazole is unique due to its combined oxazole and indazole moieties, which confer a distinct set of chemical and biological properties. This dual nature allows it to participate in a broader range of reactions and exhibit diverse biological activities compared to its individual components .

Properties

CAS No.

21274-69-1

Molecular Formula

C8H5N3O

Molecular Weight

159.14 g/mol

IUPAC Name

6H-pyrazolo[3,4-g][1,3]benzoxazole

InChI

InChI=1S/C8H5N3O/c1-2-7-8(12-4-9-7)5-3-10-11-6(1)5/h1-4H,(H,10,11)

InChI Key

WJPFNTJXQUJCNU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C3=C1NN=C3)OC=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.